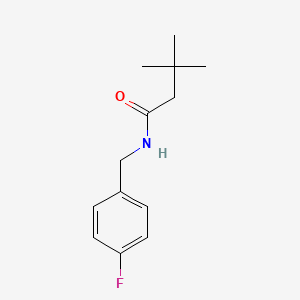
5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2,4-dimethylbenzyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2,4-dimethylbenzyl acetate, also known as AT-56, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. AT-56 is a potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2,4-dimethylbenzyl acetate acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and sensitizing cells to chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibition of PKC, this compound has been found to inhibit the phosphorylation of various downstream targets, including Akt, ERK, and JNK. This compound has also been shown to induce the expression of pro-apoptotic proteins, such as Bax and Bad, while downregulating anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. Furthermore, this compound has been found to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2,4-dimethylbenzyl acetate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized on a large scale, making it accessible for research purposes. This compound has been extensively studied for its potential applications in cancer research, and its mechanism of action is well understood. However, this compound also has some limitations. It has been found to be toxic at high concentrations, making it difficult to use in vivo. Furthermore, the specificity of this compound for PKC is not well understood, and it may inhibit other kinases at high concentrations.
Direcciones Futuras
There are several future directions for the research of 5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2,4-dimethylbenzyl acetate. First, more studies are needed to determine the specificity of this compound for PKC and its potential off-target effects. Second, the toxicity of this compound needs to be further studied to determine its potential use in vivo. Third, the combination of this compound with other chemotherapeutic agents needs to be explored to determine its potential as a combination therapy. Finally, the potential use of this compound in other diseases, such as diabetes and cardiovascular disease, needs to be investigated.
Métodos De Síntesis
5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2,4-dimethylbenzyl acetate can be synthesized using a multi-step process that involves the reaction of 5-(2,4-dimethylphenyl)-2-thioxo-3-(3-aminoprop-2-enoyl)thiazolidin-4-one with acetic anhydride. The reaction is carried out under mild conditions, and the product is obtained in good yield and high purity. The synthesis method has been optimized to produce this compound on a large scale, making it accessible for research purposes.
Aplicaciones Científicas De Investigación
5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2,4-dimethylbenzyl acetate has been extensively studied for its potential applications in cancer research. PKC is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. This compound has been found to be a potent inhibitor of PKC, making it a promising candidate for cancer therapy. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast, colon, and prostate cancer cells. Furthermore, this compound has been shown to sensitize cancer cells to chemotherapy, making it a potential combination therapy.
Propiedades
IUPAC Name |
[5-[(Z)-3-amino-2-cyano-3-sulfanylideneprop-1-enyl]-2,4-dimethylphenyl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-9-4-10(2)14(8-19-11(3)18)6-12(9)5-13(7-16)15(17)20/h4-6H,8H2,1-3H3,(H2,17,20)/b13-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGBGJAOZYDVEY-ACAGNQJTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1COC(=O)C)C=C(C#N)C(=S)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1COC(=O)C)/C=C(/C#N)\C(=S)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5862323.png)

![2-[benzyl(3-nitrobenzyl)amino]ethanol](/img/structure/B5862367.png)
![5-[(2-methoxyphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5862372.png)
![2-[(4-methylbenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5862375.png)
![ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate](/img/structure/B5862379.png)
![4-[4-(2-furoyl)-1-piperazinyl]aniline](/img/structure/B5862382.png)

![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5862395.png)
![2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5862405.png)


